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Compound Name: Dalcetrapib

Cat. No.: B1669777 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Dalcetrapib, a modulator of the cholesteryl ester transfer protein (CETP), was developed to

reduce the risk of cardiovascular events by raising high-density lipoprotein cholesterol (HDL-C)

levels in patients receiving statin therapy. However, its clinical development has yielded

nuanced results, underscoring the complexity of HDL-C modulation in cardiovascular disease.

This guide provides a comprehensive comparison of Dalcetrapib with other lipid-modifying

therapies, supported by data from pivotal clinical trials.

Executive Summary
The landmark dal-OUTCOMES trial, which enrolled over 15,000 patients with a recent acute

coronary syndrome (ACS), demonstrated that while Dalcetrapib was well-tolerated and

increased HDL-C levels by approximately 30-40%, it did not lead to a reduction in

cardiovascular events in a broad patient population.[1][2][3] This neutral outcome prompted

further investigation, leading to the discovery of a significant pharmacogenomic interaction. A

retrospective analysis revealed that the clinical efficacy of Dalcetrapib is dependent on a

specific polymorphism in the adenylate cyclase type 9 (ADCY9) gene.[2][4] Patients with the

AA genotype at the rs1967309 locus experienced a 39% reduction in cardiovascular events

when treated with Dalcetrapib, whereas those with the GG genotype had a 27% increase in

risk.[2][4] This finding has shifted the focus of Dalcetrapib's development towards a precision

medicine approach, with ongoing trials in genetically selected populations. In contrast, other

CETP inhibitors like Anacetrapib have shown a modest cardiovascular benefit, albeit with a
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different lipid-modifying profile that includes significant LDL-C reduction. Other classes of non-

statin therapies, such as ezetimibe and PCSK9 inhibitors, have demonstrated consistent

reductions in cardiovascular events through potent LDL-C lowering.

Data Presentation
The following tables summarize the key quantitative data from major clinical outcome trials of

Dalcetrapib and its comparators.

Table 1: Comparison of Lipid-Modifying Effects

Drug
Class

Drug Trial
Baseline
LDL-C
(mg/dL)

LDL-C
Change

Baseline
HDL-C
(mg/dL)

HDL-C
Change

CETP

Modulator
Dalcetrapib

dal-

OUTCOME

S

76
Minimal

effect
42

+31% to

40%

CETP

Inhibitor

Anacetrapi

b
REVEAL 61 -17 mg/dL 40 +43 mg/dL

CETP

Inhibitor

Evacetrapi

b

ACCELER

ATE
~81 -37% ~45 +130%

Cholesterol

Absorption

Inhibitor

Ezetimibe
IMPROVE-

IT
95

-24% (in

combo with

simvastatin

)

~48
Minimal

effect

PCSK9

Inhibitor

Evolocuma

b
FOURIER 92 -59% ~45

Minimal

effect

PCSK9

Inhibitor
Alirocumab

ODYSSEY

OUTCOME

S

92 -55% ~48
Minimal

effect

Table 2: Comparison of Clinical Outcomes
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Drug Trial
Primary
Endpoint

Hazard Ratio
(95% CI)

p-value

Dalcetrapib dal-OUTCOMES

CHD death,

nonfatal MI,

ischemic stroke,

unstable angina,

or cardiac arrest

with resuscitation

1.04 (0.93 - 1.16) 0.52

Anacetrapib REVEAL

Coronary death,

MI, or coronary

revascularization

0.91 (0.85 - 0.97) 0.004

Evacetrapib ACCELERATE

CV death, MI,

stroke,

hospitalization

for unstable

angina, or

coronary

revascularization

1.01 (0.91 - 1.11) 0.81

Ezetimibe IMPROVE-IT

CV death, MI,

unstable angina

hospitalization,

coronary

revascularization

(≥30 days post-

randomization),

or stroke

0.936 (0.89 -

0.99)
0.016

Evolocumab FOURIER

CV death, MI,

stroke,

hospitalization

for unstable

angina, or

coronary

revascularization

0.85 (0.79 - 0.92) <0.001
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Alirocumab
ODYSSEY

OUTCOMES

CHD death,

nonfatal MI, fatal

or nonfatal

ischemic stroke,

or unstable

angina requiring

hospitalization

0.85 (0.78 - 0.93) <0.001

Experimental Protocols
Detailed methodologies for the key clinical trials are outlined below to provide a basis for

comparison.

dal-OUTCOMES (Dalcetrapib)
Objective: To determine if Dalcetrapib reduces cardiovascular morbidity and mortality in

patients with recent acute coronary syndrome.[5]

Design: Multicenter, randomized, double-blind, placebo-controlled trial.[5]

Patient Population: Approximately 15,600 patients who had experienced an ACS 4 to 12

weeks prior to randomization.[5]

Inclusion Criteria: Age ≥45 years, recent ACS.

Exclusion Criteria: Concomitant therapy with other HDL-raising drugs (niacin, fibrates),

triglycerides ≥400 mg/dL.[1]

Intervention: Dalcetrapib 600 mg daily or matching placebo, in addition to standard of care.

[1]

Primary Endpoint: A composite of coronary heart disease death, nonfatal myocardial

infarction, ischemic stroke, hospitalization for unstable angina, and resuscitated cardiac

arrest.[1]

Duration: Median follow-up of 31 months.[3]
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REVEAL (Anacetrapib)
Objective: To assess the efficacy and safety of adding Anacetrapib to intensive statin therapy

in patients with established atherosclerotic vascular disease.

Design: Randomized, double-blind, placebo-controlled trial.

Patient Population: Over 30,000 patients with pre-existing atherosclerotic vascular disease.

Inclusion Criteria: History of myocardial infarction, cerebrovascular atherosclerotic disease,

peripheral vascular disease, or diabetes mellitus with symptomatic coronary artery disease.

Intervention: Anacetrapib 100 mg daily or matching placebo, in addition to atorvastatin.

Primary Endpoint: A composite of coronary death, myocardial infarction, or coronary

revascularization.

Duration: Median follow-up of 4.1 years.

ACCELERATE (Evacetrapib)
Objective: To evaluate whether the addition of Evacetrapib to standard medical therapy

reduces the risk of cardiovascular events in patients with high-risk vascular disease.

Design: Multicenter, randomized, double-blind, placebo-controlled trial.

Patient Population: Approximately 12,000 patients with high-risk vascular disease.

Inclusion Criteria: Recent acute coronary syndrome, cerebrovascular disease, peripheral

vascular disease, or diabetes with coronary artery disease.

Intervention: Evacetrapib 130 mg daily or matching placebo.

Primary Endpoint: A composite of cardiovascular death, myocardial infarction, stroke,

hospitalization for unstable angina, or coronary revascularization.

Duration: The trial was terminated early for futility.
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IMPROVE-IT (Ezetimibe)
Objective: To evaluate the incremental clinical benefit of ezetimibe added to simvastatin in

stabilized, high-risk patients presenting with an acute coronary syndrome.

Design: Multicenter, randomized, double-blind, active-control trial.

Patient Population: Over 18,000 patients hospitalized for an acute coronary syndrome within

the preceding 10 days.

Inclusion Criteria: Stabilized after ACS with an LDL-C between 50 and 125 mg/dL.

Intervention: Ezetimibe/simvastatin (10/40 mg) or placebo/simvastatin (40 mg).

Primary Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction,

unstable angina requiring rehospitalization, coronary revascularization (occurring at least 30

days after randomization), or nonfatal stroke.

Duration: Median follow-up of 6 years.

FOURIER (Evolocumab)
Objective: To assess whether the PCSK9 inhibitor evolocumab, on top of statin therapy,

reduces cardiovascular events in patients with clinically evident atherosclerotic

cardiovascular disease.

Design: Randomized, double-blind, placebo-controlled, event-driven trial.

Patient Population: Over 27,000 patients with established cardiovascular disease and LDL-C

≥70 mg/dL on statin therapy.

Inclusion Criteria: History of myocardial infarction, non-hemorrhagic stroke, or symptomatic

peripheral artery disease.

Intervention: Evolocumab (140 mg every 2 weeks or 420 mg monthly) or placebo.

Primary Endpoint: A composite of cardiovascular death, myocardial infarction, stroke,

hospitalization for unstable angina, or coronary revascularization.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Duration: Median follow-up of 2.2 years.

ODYSSEY OUTCOMES (Alirocumab)
Objective: To determine whether alirocumab, when added to high-intensity statin therapy,

reduces the risk of recurrent ischemic cardiovascular events in patients who have had a

recent acute coronary syndrome.

Design: Randomized, double-blind, placebo-controlled trial.

Patient Population: Nearly 19,000 patients who had an ACS 1 to 12 months previously and

had elevated lipid levels despite high-intensity statin therapy.

Inclusion Criteria: LDL-C ≥70 mg/dL, non-HDL-C ≥100 mg/dL, or apolipoprotein B ≥80

mg/dL.

Intervention: Alirocumab (75 mg or 150 mg every 2 weeks) or placebo.

Primary Endpoint: A composite of death from coronary heart disease, nonfatal myocardial

infarction, fatal or nonfatal ischemic stroke, or unstable angina requiring hospitalization.

Duration: Median follow-up of 2.8 years.
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Caption: CETP-mediated lipid exchange and points of intervention.
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Caption: Pharmacogenomic interaction of Dalcetrapib and ADCY9 genotype.
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Caption: Generalized workflow for Dalcetrapib clinical trials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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